molecular formula C9H11NO2 B3080821 Methyl 2-(3-methylpyridin-2-yl)acetate CAS No. 1092477-78-5

Methyl 2-(3-methylpyridin-2-yl)acetate

Cat. No. B3080821
M. Wt: 165.19 g/mol
InChI Key: BQATURCQEVJCQZ-UHFFFAOYSA-N
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Description

“Methyl 2-(3-methylpyridin-2-yl)acetate” is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It is often stored in an inert atmosphere at room temperature .


Synthesis Analysis

The synthesis of substituted pyridines, such as “Methyl 2-(3-methylpyridin-2-yl)acetate”, has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This method allows the selective introduction of multiple functional groups, making it a robust methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(3-methylpyridin-2-yl)acetate” consists of a pyridine ring attached to an acetate group . The pyridine ring is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .


Physical And Chemical Properties Analysis

“Methyl 2-(3-methylpyridin-2-yl)acetate” is a compound with a molecular weight of 165.19 . It is typically stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-(3-methylpyridin-2-yl)acetate and related compounds are often involved in synthesis processes, showcasing their importance in the development of novel chemical entities. For example, they have been used in the efficient synthesis of alkyl 5-hydroxypyridin- and pyrimidin-2-yl acetates. This process highlights a method for accessing cores crucial for further chemical transformations, employing strategies like SNAr and palladium-catalyzed reactions for functionalization, demonstrating the compound's versatility in synthesis (Morgentin et al., 2009). Additionally, its derivatives have been pivotal in direct synthesis methods, such as the I2-triggered [3 + 2 + 1] annulation for 2-methylpyridines production, utilizing triethylamine as a carbon source, which underscores its utility in introducing methyl groups into pyridines (Qinghe Gao et al., 2018).

Material Science and Coordination Chemistry

In material science and coordination chemistry, methyl 2-(3-methylpyridin-2-yl)acetate derivatives have been explored for their unique properties. Lanthanide(III) complexes of pyridine-N-oxide analogues, for instance, have shown a new kind of isomerism in complexes of DOTA-like ligands. These studies delve into the structural properties of complexes both in solution and solid state, providing insights into the coordination behavior altered by substituents like the 2-methylpyridine-N-oxide group (Polášek et al., 2009).

Pharmacological Research

While ensuring the exclusion of direct drug use, dosage, and side effects information, it's notable that methyl 2-(3-methylpyridin-2-yl)acetate derivatives have been involved in pharmacological studies. Research into compounds like 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, an ALK5 inhibitor, indicates potential applications in anti-fibrosis and anti-metastatic therapies, highlighting the broader impact of methyl 2-(3-methylpyridin-2-yl)acetate derivatives in medicinal chemistry (Y. W. Kim et al., 2008).

properties

IUPAC Name

methyl 2-(3-methylpyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-4-3-5-10-8(7)6-9(11)12-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQATURCQEVJCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-methylpyridin-2-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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